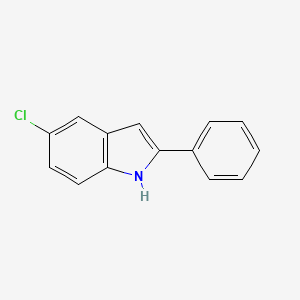

5-chloro-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGZSWYJDNGSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363226 | |

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-76-1 | |

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Phenyl 1h Indole and Its Derivatives

Palladium-Catalyzed Synthetic Routes

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for the construction of complex molecules like 5-chloro-2-phenyl-1H-indole. These methods are prized for their efficiency, selectivity, and functional group tolerance.

Multi-Step Sequences from Halogenated Precursors (e.g., 2-amino-5-chlorobenzonitrile)

A robust strategy for synthesizing the this compound core involves multi-step sequences that begin with readily available halogenated precursors. One such precursor is 2-amino-5-chlorobenzonitrile, which can be synthesized in the laboratory via a four-step process starting from anthranilic acid. chemicalbook.com

A notable palladium-catalyzed approach utilizes such precursors to build the indole (B1671886) framework through a series of carefully orchestrated reactions. For instance, a multi-step palladium-catalyzed cyclization can be employed, starting from 2-amino-5-chlorobenzonitrile, to achieve a high degree of regioselectivity. This type of synthesis underscores the power of palladium catalysis in constructing the indole ring system from basic building blocks. Another general but relevant method is the palladium-catalyzed annulation of o-haloanilines with ketones or aldehydes, which proceeds through an enamine intermediate followed by an aryl-Heck cyclization. researchgate.net

Table 1: Illustrative Multi-Step Palladium-Catalyzed Cyclization

| Step | Precursor | Reagents & Catalysts | Description |

|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzonitrile | Phenyl-containing reagent, Pd(II) catalyst | Initial coupling to introduce the phenyl group precursor. |

| 2 | Intermediate from Step 1 | Base (e.g., Potassium tert-butylate), THF | Deprotonation and formation of a reactive intermediate. |

| 3 | Intermediate from Step 2 | Heat, Inert Atmosphere | Intramolecular cyclization to form the indole ring. |

| 4 | Cyclized Intermediate | Oxidizing agent (e.g., Dipotassium peroxodisulfate) | Aromatization to yield the final this compound product. |

Direct C-H Arylation Strategies

Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. However, a significant challenge in the direct arylation of indoles is controlling the regioselectivity, as the C3 position is inherently more reactive than the C2 position. researchgate.net

Despite this challenge, strategies have been developed to achieve selective C2-arylation. These can include the use of specific ligands, additives, or directing groups. researchgate.net Research has successfully demonstrated the synthesis of this compound via a direct C-H arylation approach, showcasing the viability of this strategy for obtaining the desired isomer. researchgate.net In contrast, other palladium-catalyzed systems are highly regioselective for the C3 position. For example, a system using palladium(II) acetate (B1210297) with bis(diphenylphosphino)methane (B1329430) (dppm) in water effectively arylates various indoles at the C3 position. mdpi.com

Table 2: Comparison of Direct Arylation Strategies for Indoles

| Strategy | Catalyst System | Selectivity | Notes |

|---|---|---|---|

| Directed C2-Arylation | Pd catalyst with specialized ligands/additives | C2-Aryl Indoles researchgate.net | Overcomes the natural C3 reactivity to yield products like this compound. researchgate.net |

| C3-Arylation | Pd(OAc)₂ / dppm in water | C3-Aryl Indoles mdpi.com | Highly regioselective for the C3 position, yielding 3-aryl indole derivatives. mdpi.com |

| Photoredox Catalysis | Eosin Y, Visible Light | C-H Arylation | A metal-free alternative for the direct arylation of heteroarenes with aryl diazonium salts. acs.org |

Cyclization and Condensation Reactions

The formation of the indole core and its subsequent functionalization are often achieved through powerful cyclization and condensation reactions, which can be promoted by acids, bases, or metal catalysts.

Formation of the Indole Core

The construction of the fundamental bicyclic indole structure can be accomplished through various classical and modern cyclization methods.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, typically formed from phenylhydrazine (B124118) and an appropriate ketone or aldehyde. rjptonline.orge-journals.in For this compound, this would involve the reaction of 4-chlorophenylhydrazine (B93024) with acetophenone.

Palladium-Catalyzed Aerobic Cyclization : A modern approach involves the intramolecular aerobic C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov This palladium-catalyzed reaction provides access to indole-2-carboxylates, which are valuable synthetic intermediates. nih.gov

Metal-Free Cyclization : Advances have also been made in metal-free synthesis. For example, ortho-alkynyl-N,N-dialkylarylanilines can undergo intramolecular cyclization promoted by a catalytic amount of potassium tert-butoxide (t-BuOK) in DMSO to yield 2-aryl indoles. chim.it

Reductive Cyclization : β-Nitrostyrenes can serve as precursors for indoles through reductive cyclization. mdpi.com This reaction can be catalyzed by palladium complexes, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com

Functionalization of the Indole Ring System

Once the this compound scaffold is formed, it can be further modified to introduce new functional groups, leading to a diverse range of derivatives.

A common strategy involves N-acylation followed by further reactions. For example, this compound can be reacted with chloroacetyl chloride to yield 2-chloro-1-(5-chloro-2-phenyl-1H-indol-1-yl)ethanone. grafiati.com This intermediate can then undergo an intramolecular Friedel-Crafts cyclization to produce more complex, fused heterocyclic systems. grafiati.com

Other positions on the indole ring can also be selectively functionalized. For instance, direct chlorosulfonation of 2-phenylindole (B188600) using neat chlorosulfonic acid has been shown to proceed with remarkable regioselectivity for the C5 position, demonstrating a method to introduce sulfonyl groups. smolecule.com Furthermore, iridium-catalyzed borylation allows for the introduction of boryl groups at the C7 position of the indole ring, opening up pathways for further cross-coupling reactions at this less accessible site. msu.edu

Regioselective Synthesis and Stereochemical Control in Indole Derivatization

Achieving control over the position of new substituents (regioselectivity) and their three-dimensional orientation (stereochemistry) is a paramount challenge in the synthesis of complex indole derivatives.

Regioselective synthesis is crucial for creating specific isomers. As discussed, direct C-H arylation of indoles typically favors the C3 position, but specific catalytic systems can override this inherent reactivity to favor the C2 position. researchgate.netmdpi.com The ability to selectively functionalize other positions, such as C5 with a sulfonyl group or C7 with a boryl group, further highlights the advancements in regiocontrol. smolecule.commsu.edu In some cases, multi-component reactions catalyzed by Lewis acids like In(OTf)₃ can provide highly regioselective access to complex 3-substituted indole derivatives. nih.gov

Stereochemical control is essential when creating chiral molecules. While specific studies on the enantioselective synthesis of this compound derivatives are limited, the principles are well-established in heterocyclic chemistry. The synthesis of derivatives of 5-chloro-1H-indole-2-carboxylic acid has yielded compounds with specific (S) and (R) stereochemistry at defined positions. google.com Moreover, photoredox-catalyzed cascade cyclization reactions have been used to create indole-fused diazepinones possessing N-C(aryl) axial chirality, resulting in the formation of diastereomers. unimi.it The development of highly enantioselective methods, such as the copper-hydride catalyzed allylation of related heterocycles like indazoles to create C3-quaternary chiral centers, demonstrates the sophisticated strategies available to control stereochemistry. mit.edusemanticscholar.org These approaches, often relying on chiral ligands, provide a blueprint for the future development of stereocontrolled syntheses of complex this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic compounds, including this compound and its derivatives. These approaches aim to reduce the environmental impact of chemical processes by utilizing alternative energy sources, eco-friendly solvents, recyclable catalysts, and designing more efficient reactions that minimize waste. Methodologies such as microwave-assisted synthesis, ultrasonication, reactions in aqueous media, and the use of ionic liquids have been successfully applied, offering significant advantages over conventional methods. weijiwangluo.com These green techniques often lead to shorter reaction times, higher yields, and simplified purification procedures. weijiwangluo.comnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. An unprecedented green methodology involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water to produce substituted indoles without the need for any added metal catalyst, acid, or base. researchgate.net For instance, the cyclization of 2-(phenylethynyl)aniline to 2-phenylindole has been successfully achieved using microwave heating in water, a reaction that does not proceed under conventional heating. researchgate.netelte.hu This catalyst-free approach is notable for its operational simplicity and use of an environmentally benign solvent. elte.hu Further studies have shown that the addition of neutral or basic inorganic salts like KCl or NaHCO₃ can promote the reaction, yielding good results in short reaction times. elte.hu Microwave technology has also been applied to Suzuki coupling reactions in water to synthesize key biphenyl (B1667301) precursors for various heterocycles, highlighting its utility in generating starting materials through eco-friendly protocols. acs.org

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylethynyl)aniline | Microwave, H₂O, 200°C, 1.5 h, 0.1 equiv KCl | 2-Phenyl-1H-indole | 75% | elte.hu |

| 2-(Phenylethynyl)aniline | Microwave, H₂O, 200°C, 1.5 h, 0.1 equiv NaHCO₃ | 2-Phenyl-1H-indole | 70% | elte.hu |

| Substituted Aniline and 2-Bromoacetophenone | Microwave, Catalyst-free | 2-Substituted Indoles | High | researchgate.net |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is another green chemistry tool that accelerates reactions through the phenomenon of acoustic cavitation. nih.govsemanticscholar.org This technique has been successfully employed for the synthesis of indole derivatives, providing milder and faster reaction pathways compared to conventional heating. semanticscholar.orgresearchgate.net For example, a palladium-on-carbon (Pd/C) catalyzed coupling-cyclization of 2-iodosulfanilide with alkynes proceeds efficiently under ultrasound irradiation to afford the corresponding indoles. researchgate.net This method is presented as a useful and cheaper alternative to existing protocols. researchgate.net Ultrasonication has also been used to facilitate the conversion of 2-phenyl-1H-indole-3-carboxaldehyde oxime into 3-cyano-2-phenylindole with a Cu(OAc)₂ catalyst, achieving an 84% yield in just 2 hours. nih.gov The significant reduction in reaction time from over 8 hours with conventional methods to just a few hours with ultrasound highlights its efficiency. nih.gov

| Reaction Type | Catalyst/Reagents | Conditions | Advantages Noted | Reference |

|---|---|---|---|---|

| Pd-mediated coupling-cyclization | Pd/C, LiCl, NaHCO₃ in DMF | Ultrasound irradiation | Faster, milder, cheaper alternative | researchgate.net |

| Conversion of Oxime to Cyano-indole | Cu(OAc)₂ | Ultrasound irradiation, 2 h | High yield (84%) | nih.gov |

| Cyclocondensation for Azetidin-2-one synthesis | Triethylamine in DMF | Ultrasound irradiation, 2 h | Reduced reaction time from 8-28 h to 2 h | nih.gov |

Reactions in Aqueous Media and Use of Ionic Liquids

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic routes toward indoles have been adapted to use water as the reaction medium. A palladium-catalyzed C-H functionalization for the synthesis of 3-phenyl-1H-indoles, including the 5-chloro substituted analogue, was successfully performed in water. mdpi.com Similarly, a silver(I)-catalyzed "on-water" cycloisomerization of acetylenic amines provided a simple and general method for synthesizing N-containing heterocycles like indoles. sci-hub.se A key advantage of this method is the potential for recycling the aqueous filtrate containing the catalyst. sci-hub.se Catalyst-free Michael additions of indoles to β-fluoro-β-nitrostyrenes have also been developed using water as the sole medium, yielding products in high yields. researchgate.net

Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. aablocks.comtandfonline.com An iron-containing ionic liquid, [Dabco-C₂OH][FeCl₄], has been shown to be an excellent and recyclable catalyst for the synthesis of C3-substituted indoles in ethanol (B145695). aablocks.com In another approach, the ionic liquid 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF₄) served as a recyclable, catalyst-free medium for a one-pot, three-component synthesis of dihydro-1H-indol-4(5H)-one derivatives at room temperature. tandfonline.com

Catalyst-Free and Flow Chemistry Approaches

Developing catalyst-free reactions represents a significant goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts and simplifies product purification. rsc.org Protocols for the condensation of primary amines with aldehydes to form C=N bonds have been developed that proceed at room temperature in the absence of any catalyst, using water as a co-solvent. royalsocietypublishing.org

Continuous flow chemistry is another green technology that offers enhanced safety, efficiency, and scalability. The synthesis of this compound has been achieved via a palladium-catalyzed deoxygenation of 2-nitrostilbenes in a continuous flow system. rsc.org This method uses carbon monoxide as the terminal reductant and generates only carbon dioxide as the stoichiometric by-product, representing a clean and efficient process. rsc.org

| Green Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Continuous Flow | Pd(OAc)₂ catalyst, CO as reductant, CO₂ as by-product | Synthesis of this compound | rsc.org |

| Aqueous Media | Pd(OAc)₂/dppm catalyst, water as solvent | Synthesis of 5-chloro-3-phenyl-1H-indole | mdpi.com |

| Ionic Liquid (Catalyst) | Recyclable iron-containing IL, ethanol solvent | Synthesis of C3-substituted indoles | aablocks.com |

| Ionic Liquid (Solvent) | [HMIm]BF₄ as recyclable medium, room temp, catalyst-free | One-pot synthesis of indol-4(5H)-ones | tandfonline.com |

| Catalyst-Free in Water | Michael addition, regioselective | Reaction of indoles with β-fluoro-β-nitrostyrenes | researchgate.net |

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Phenyl 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques.rsc.orguobasrah.edu.iq

For a related compound, 5-chloro-3-methyl-1H-indole, the ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals: a singlet for the NH proton at δ 7.91 ppm, a doublet for the proton at position 4 at δ 7.57 ppm (J = 1.8 Hz), a doublet for the proton at position 7 at δ 7.27 ppm (J = 8.5 Hz), a double doublet for the proton at position 6 at δ 7.16 ppm (J = 8.6, 2.0 Hz), a singlet for the proton at position 2 at δ 7.01 ppm, and a doublet for the methyl protons at δ 2.32 ppm (J = 0.7 Hz). rsc.org The ¹³C NMR spectrum (125 MHz, CDCl₃) of the same compound displays signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, and 9.63 ppm. rsc.org

Based on these data and general principles of NMR spectroscopy, the expected ¹H and ¹³C NMR chemical shifts for 5-chloro-2-phenyl-1H-indole can be predicted. The presence of the electron-withdrawing chloro group at the 5-position is expected to deshield the protons and carbons in its vicinity, leading to downfield shifts. Conversely, the phenyl group at the 2-position will introduce characteristic signals in the aromatic region of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH | ~8.1-8.3 | br s | - |

| H-3 | ~6.8-7.0 | s | - |

| H-4 | ~7.6-7.8 | d | ~1.8 |

| H-6 | ~7.1-7.3 | dd | ~8.6, 2.0 |

| H-7 | ~7.3-7.5 | d | ~8.6 |

| Phenyl H | ~7.2-7.6 | m | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | ~138-140 |

| C-3 | ~100-102 |

| C-3a | ~128-130 |

| C-4 | ~122-124 |

| C-5 | ~125-127 |

| C-6 | ~120-122 |

| C-7 | ~111-113 |

| C-7a | ~134-136 |

| Phenyl C | ~125-135 |

Advanced NMR Applications for Stereochemical Assignments

While this compound itself is achiral, advanced NMR techniques become crucial for determining the stereochemistry of its more complex, chiral derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for establishing the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry of substituents can be determined.

For instance, in a chiral analog of this compound with a substituent at the 3-position, NOESY experiments could be used to determine the cis or trans relationship of the substituents on the indole (B1671886) ring by observing through-space interactions between their respective protons.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI).rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often producing the protonated molecule [M+H]⁺ with minimal fragmentation. rsc.org

For derivatives of this compound, HRMS (ESI) has been used to confirm their molecular formulas. For example, the calculated m/z for the [M+H]⁺ ion of C₂₂H₁₅BrClN₂O is 437.0051, with the found value being 437.0050. rsc.org Another derivative, C₂₃H₁₅ClN₃O, had a calculated m/z of 384.0898 for the [M+H]⁺ ion, and the experimental value was found to be 384.0890. rsc.org These highly accurate measurements provide unambiguous confirmation of the elemental composition of the synthesized molecules.

Fragmentation Pattern Analysis for Structural Connectivity.spectrabase.com

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragments provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of 2-phenylindole (B188600), a closely related compound, shows a prominent molecular ion peak at m/z 193, which is also the base peak. nist.gov This indicates the stability of the aromatic indole ring system. For this compound, the molecular ion peak would be expected at m/z 227, with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

The fragmentation of substituted indoles often involves the cleavage of bonds alpha to the indole nitrogen and the loss of substituents. For this compound, potential fragmentation pathways could include the loss of a chlorine atom or fragmentation of the phenyl ring.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying molecular dynamics.

The FT-IR spectrum of indole shows a characteristic N-H stretching vibration band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net For this compound, similar characteristic peaks are expected. The presence of the C-Cl bond would introduce a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

In a study of 5-chloro-ortho-methoxyaniline, the FT-IR and FT-Raman spectra were analyzed with the aid of density functional theory (DFT) calculations. researchgate.net This combined experimental and theoretical approach allows for a more precise assignment of the observed vibrational bands. A similar approach could be applied to this compound to gain a deeper understanding of its vibrational properties.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C-N | Stretching | ~1350-1250 |

| C-Cl | Stretching | ~800-600 |

| Aromatic C-H | Out-of-plane bending | ~900-675 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of solid indole shows dominant peaks at 760, 878, 1010, 1335, 1415, and 1443 cm⁻¹. researchgate.net The peak at 760 cm⁻¹ is assigned to the indole ring in-phase breathing mode, while the peak at 1010 cm⁻¹ corresponds to the out-of-phase breathing mode. researchgate.net The band at 878 cm⁻¹ is attributed to the N-H bending in the indole ring. researchgate.net For this compound, the introduction of the chloro and phenyl substituents would be expected to shift these vibrational frequencies and introduce new bands characteristic of these groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its indole core, phenyl substituent, and chloro-group.

The most prominent feature in the spectrum of indole derivatives is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. In a study of the parent indole molecule, this peak was observed at 3406 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from both the indole and phenyl rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In the parent indole, symmetric and asymmetric C-H stretching vibrations were identified at 3022 cm⁻¹ and 3049 cm⁻¹, respectively. researchgate.net

The fingerprint region of the spectrum contains a wealth of structural information. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1620-1450 cm⁻¹ region. For indole, characteristic aromatic C=C stretching bands were reported at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net The C-N stretching vibration of the indole ring typically appears in the 1360-1250 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and are observed below 900 cm⁻¹. researchgate.net The C-Cl stretching vibration for chloro-substituted aromatic compounds is generally found in the 1090-840 cm⁻¹ region, though its intensity can vary.

A summary of characteristic FT-IR vibrational frequencies for functional groups relevant to this compound is presented below.

Table 1: Characteristic FT-IR Absorption Bands for this compound Analogs

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3406 | N-H Stretch | Indole N-H | researchgate.net |

| 3100-3000 | C-H Stretch | Aromatic C-H | vscht.cz |

| 1620-1450 | C=C Stretch | Aromatic Ring | researchgate.netvscht.cz |

| 1360-1250 | C-N Stretch | Indole C-N | |

| 1090-840 | C-Cl Stretch | Aryl-Cl |

Raman Spectroscopy and Detailed Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. While strong IR bands arise from vibrations with a significant change in dipole moment, strong Raman bands are associated with vibrations that cause a substantial change in polarizability. This often makes symmetric vibrations and bonds involving heavier atoms more prominent in Raman spectra.

For aromatic molecules like this compound, the most intense Raman signals are typically from the ring stretching modes. The C=C stretching vibrations of the phenyl and indole rings, which are strong in the FT-IR spectrum, also appear prominently in the Raman spectrum, usually in the 1615-1570 cm⁻¹ region. In studies of related chloro-aromatic compounds, these modes have been well-characterized. researchgate.net

Detailed assignment of vibrational modes is often aided by Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman active modes. researchgate.netmdpi.com For instance, in an analysis of 5-chloro-7-azaindole-3-carbaldehyde, DFT calculations were crucial for assigning the complex vibrational spectra. mdpi.com The calculations help to distinguish between different types of in-plane and out-of-plane bending modes and to identify contributions from the chloro-substituent. The symmetric "ring breathing" mode of the phenyl ring, often weak in the IR spectrum, typically gives a sharp and intense band around 1000 cm⁻¹ in the Raman spectrum. The C-Cl stretching vibration also gives rise to a noticeable Raman signal.

Table 2: Selected Raman Shifts and Vibrational Mode Assignments for Chloro-Aromatic Indole Analogs

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description | Reference |

|---|---|---|---|

| ~3400 | ν(N-H) | N-H stretching | mdpi.com |

| >3000 | ν(C-H) | Aromatic C-H stretching | researchgate.net |

| 1615-1570 | ν(C=C) | Aromatic ring stretching | researchgate.net |

| ~1000 | Ring Breathing | Symmetric phenyl ring mode |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The indole ring system is an excellent chromophore, a part of a molecule responsible for its color. fiveable.me The presence of a conjugated phenyl group at the 2-position and a chloro-substituent at the 5-position modifies the electronic properties and thus the absorption spectrum.

The UV-Vis spectrum of this compound is expected to show intense absorption bands characteristic of π → π* transitions. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the extended conjugated system of the phenyl-indole structure. youtube.com Molecules with extensive conjugation, like 2-phenyl-indole, typically exhibit absorption at longer wavelengths (a bathochromic or red shift) compared to the parent indole. fiveable.me

The spectrum is generally characterized by two main absorption bands. The first, at a shorter wavelength (around 220-260 nm), corresponds to a π → π* transition with high molar absorptivity. A second, more structured band at a longer wavelength (typically above 300 nm) is also due to a π → π* transition but involves primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions, though these are often much weaker and can be masked by the more intense π → π* absorptions. uzh.chyoutube.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | 220-260 nm | High (>10,000 L mol⁻¹ cm⁻¹) | shu.ac.uk |

| π → π* | HOMO → LUMO | >300 nm | Moderate to High | fiveable.me |

Photophysical Properties Analysis (e.g., Fluorescence, Phosphorescence)

Many indole derivatives are known for their fluorescent properties, making them valuable in biochemical research. rsc.org Fluorescence is the emission of light from a molecule after it has absorbed light and transitioned to an excited singlet state. The 2-phenyl-1H-indole core is a well-known fluorophore.

The photophysical properties of such compounds are defined by several key parameters. The fluorescence emission maximum (λ_em) is always at a longer wavelength than the absorption maximum (λ_ex), a phenomenon known as the Stokes shift. A larger Stokes shift is often a desirable property for fluorescent probes. nih.gov

Table 4: Key Photophysical Parameters for Fluorescent Indole Analogs

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Absorption Max (λ_ex) | Wavelength of maximum light absorption. | Defines the energy required for excitation. | nih.gov |

| Emission Max (λ_em) | Wavelength of maximum fluorescence emission. | Characterizes the emitted light. | nih.gov |

| Stokes Shift | The difference in wavelength (or energy) between λ_ex and λ_em. | Important for minimizing self-absorption and improving detection sensitivity. | nih.gov |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of fluorescence. | rsc.orgnih.gov |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Relates to the brightness of the fluorophore. | rsc.orgnih.gov |

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Determination of Crystal Structure, Unit Cell Parameters, and Space Group

While the crystal structure for this compound itself is not publicly documented, data from closely related analogs provide excellent insight into the expected structural features. For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde has been fully characterized. mdpi.com This analysis revealed that the compound crystallizes in the monoclinic system and belongs to the P2₁/c space group. The unit cell parameters define the dimensions and shape of the unit cell, which is the basic repeating unit of the crystal lattice. In the crystal structure of this analog, molecules were found to form dimers through strong hydrogen bonds. mdpi.com Similar intermolecular interactions would be expected to play a role in the crystal packing of this compound.

Crystallographic data for other complex indole derivatives show that they can crystallize in various systems, including triclinic and monoclinic. eurjchem.commdpi.com The specific crystal system, space group, and unit cell parameters are unique to each compound and the conditions under which it was crystallized.

Table 5: Representative Single Crystal X-Ray Diffraction Data for a 5-Chloro-indole Analog (5-chloro-7-azaindole-3-carbaldehyde)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-orthogonal intersection. | mdpi.com |

| Space Group | P2₁/c | Defines the symmetry elements of the crystal lattice. | mdpi.com |

| a (Å) | 3.82810(12) | Unit cell length along the a-axis. | mdpi.com |

| b (Å) | 12.7330(3) | Unit cell length along the b-axis. | mdpi.com |

| c (Å) | 15.9167(5) | Unit cell length along the c-axis. | mdpi.com |

| **β (°) ** | 94.539(3) | The angle between the a and c axes. | mdpi.com |

| Z | 4 | The number of formula units per unit cell. | mdpi.com |

Analysis of Bond Lengths, Bond Angles, and Torsional Conformations

The indole ring system generally maintains a high degree of planarity. For instance, in an analog like ethyl 5-chloro-1H-indole-2-carboxylate, the root-mean-square (r.m.s.) deviation for the atoms of the indole ring system is a mere 0.010 Å. nih.gov Similarly, in 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, the r.m.s. deviation is 0.018 Å. nih.gov

Torsional angles further define the conformation of flexible side chains. In ethyl 5-chloro-1H-indole-2-carboxylate, for example, the C8—C9—O1—C10 torsion angle of −178.86 (11)° indicates an anti conformation around the C9—O1 bond, while the C9—O1—C10—C11 torsion angle is −81.73 (14)°. nih.gov These torsional conformations are critical in determining how molecules approach each other and pack in the solid state.

Interactive Data Table: Selected Torsional and Dihedral Angles in this compound Analogs

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile | Indole Ring | Phenyl Ring | 64.92 (5) | nih.gov |

| 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole | Pyrrole (B145914) Ring of Indole | Phenyl Ring (C3-C8) | 1.5 (2) | nih.gov |

| 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole | Pyrrole Ring of Indole | Phenyl Ring (C9-C14) | 42.4 (2) | nih.gov |

| 6-Isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole | Indole Ring | Phenyl Ring | 83.59 (11) | nih.gov |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Indole Ring | C9/O1/O2 Grouping | 2.4 (2) | nih.gov |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | Indole Ring | C9/O1/O2 Grouping | 3.95 (7) | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound analogs is directed by a combination of hydrogen bonds and other weak intermolecular interactions. The indole N-H group is a consistent and influential hydrogen bond donor, playing a pivotal role in the formation of primary structural motifs.

In analogs containing a carbonyl oxygen, such as ethyl 5-chloro-1H-indole-2-carboxylate, the most prominent interaction is a pair of N—H⋯O hydrogen bonds. These interactions link two molecules into centrosymmetric inversion dimers, creating a characteristic R22(10) ring motif. nih.gov This robust synthon often serves as the primary building block of the crystal lattice.

When strong hydrogen bond acceptors like carbonyl oxygen are absent, the π-electron clouds of the aromatic rings can act as acceptors. In the crystal structures of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole and 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole, the dominant intermolecular force is the N—H⋯π interaction. nih.goviucr.org In these cases, the indole N-H group of one molecule donates its hydrogen to the π-system of a phenyl or indole ring of a neighboring molecule. These interactions can lead to the formation of either inversion dimers or infinite chains, depending on the specific arrangement of the molecules. nih.goviucr.org

Beyond these primary hydrogen bonds, the crystal packing is consolidated by a variety of weaker interactions. These include:

π–π Stacking: Face-to-face stacking of indole and/or phenyl rings is a common feature, contributing to lattice stability. nih.goviucr.org The centroid-to-centroid distances are typically in the range that indicates significant attractive forces.

C—H⋯π Interactions: The crystal structures are often stabilized by multiple C—H⋯π interactions, where hydrogen atoms from phenyl or alkyl groups interact with the π-systems of adjacent indole or phenyl rings. nih.govnih.goviucr.org

Halogen-based Interactions: The presence of the chlorine atom at the 5-position introduces the possibility of specific halogen-related interactions. In the structure of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, C—Cl⋯π and I⋯Cl halogen bonds are observed, which help link the primary dimeric units into more complex sheets. nih.gov

These varied interactions work in concert to create highly ordered, three-dimensional crystalline networks. The specific combination and geometry of these bonds dictate the final crystal packing arrangement.

Interactive Data Table: Dominant Intermolecular Interactions in this compound Analogs

| Compound Name | Primary Interaction Type | Supramolecular Motif | Other Significant Interactions | Reference |

| Ethyl 5-chloro-1H-indole-2-carboxylate | N—H⋯O Hydrogen Bond | Inversion Dimer (R22(10) loop) | Double chains | nih.gov |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | N—H⋯O Hydrogen Bond | Inversion Dimer (R22(10) loop) | π–π stacking, C—I⋯π, C—Cl⋯π, I⋯Cl halogen bonds | nih.gov |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | N—H⋯π Interaction | Inversion Dimers | C—H⋯O | nih.goviucr.org |

| 6-Isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole | N—H⋯π Interaction | Chains | C—H⋯π | nih.goviucr.org |

| Bromo-substituted 1-(phenylsulfonyl)-1H-indoles | π–π Interaction | Supramolecular columns | C—H⋯π, C—H⋯O, C—H⋯Br | iucr.org |

| 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole | C—H⋯π Interaction | - | - | nih.gov |

Advanced Computational Chemistry Investigations of 5 Chloro 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of molecules. For 5-chloro-2-phenyl-1H-indole, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, offer a comprehensive understanding of its molecular characteristics.

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the key conformational feature is the dihedral angle between the indole (B1671886) ring and the phenyl ring.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(phenyl) | 1.485 | ||

| C5-Cl | 1.740 | ||

| N1-H | 1.010 | ||

| C2-N1-C7a | 108.5 | ||

| C4-C5-C6 | 120.2 | ||

| N1-C2-C3-C3a | 179.8 | ||

| C3-C2-C(phenyl)-C(phenyl) | 25.4 |

Note: Data is representative and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is primarily localized on the electron-rich indole ring, particularly on the pyrrole (B145914) moiety, indicating its propensity to act as an electron donor. The LUMO is distributed over the entire π-system, including the phenyl ring, suggesting it can accept electrons. A smaller HOMO-LUMO gap implies higher reactivity. nih.govmedjchem.com

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: Values are representative and derived from DFT calculations on analogous substituted indole systems.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. mdpi.com It illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential is localized around the nitrogen atom of the indole ring and the chlorine atom due to their high electronegativity. acs.org These regions are the most likely sites for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) exhibits a significant positive potential, making it a primary site for deprotonation or hydrogen bonding interactions. The phenyl ring shows a relatively neutral potential, while the regions around the hydrogen atoms of the aromatic rings are also positive.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 45.2 |

| LP (1) N1 | π* (C7a-C3a) | 15.8 |

| π (C3-C3a) | π* (C2-N1) | 22.5 |

| π (C4-C5) | π* (C6-C7) | 18.9 |

| LP (3) Cl | σ* (C4-C5) | 2.5 |

Note: E(2) represents the stabilization energy. Data is illustrative based on NBO analysis of similar heterocyclic systems.

Global reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Local reactivity is often assessed using Fukui functions, which indicate the change in electron density at a specific site upon the addition or removal of an electron.

The Fukui function helps to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, the nitrogen atom and certain carbon atoms on the indole ring are predicted to be the most susceptible to electrophilic attack, while the phenyl ring carbons show lower reactivity.

Table 4: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 5.85 | -EHOMO |

| Electron Affinity (A) | 1.20 | -ELUMO |

| Chemical Hardness (η) | 2.325 | (I - A) / 2 |

| Chemical Potential (μ) | -3.525 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 2.67 | μ2 / 2η |

Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By analyzing the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the properties at the bond critical points (BCPs), QTAIM offers profound insights into the nature of chemical bonds.

For this compound, QTAIM analysis would characterize the nature of the various bonds. The C-N, C-C, and C-H bonds within the molecule are expected to show BCPs with negative Laplacian values (∇²ρ(r) < 0), characteristic of covalent interactions. The C-Cl bond will also exhibit covalent character, though with some degree of polarization. Weaker non-covalent interactions, if present, would be identified by BCPs with positive Laplacian values. This analysis confirms the covalent framework of the molecule and can reveal subtle details about bond strengths and electron distribution.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the exploration of close intermolecular contacts.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are used to create a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. Red regions on the dₙₒᵣₘ map indicate close contacts with negative dₙₒᵣₘ values, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.

For 2-phenyl-1H-indole derivatives, the dominant intermolecular interaction is typically an N—H⋯O or N—H⋯N hydrogen bond, which forms characteristic chain motifs in the crystal structure. nih.gov In the case of this compound, which lacks a carbonyl acceptor, interactions would likely be dominated by N—H⋯π interactions, C—H⋯π interactions, and π–π stacking, reinforced by weaker contacts involving the chlorine atom.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45% | Represents van der Waals forces and is typically the largest contributor. |

| C···H / H···C | ~25% | Indicates C—H···π interactions between the phenyl and indole rings. |

| Cl···H / H···Cl | ~12% | Highlights contacts involving the chlorine substituent. |

| N···H / H···N | ~8% | Corresponds to potential weak N—H hydrogen bonding. |

| C···C | ~5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | ~5% | Includes minor contacts like N···C, Cl···C, etc. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.net This technique is crucial for understanding molecular flexibility, identifying stable conformations, and estimating the binding affinity of a ligand to a protein. mdpi.com

For a semi-rigid molecule like this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the phenyl and indole rings. The simulation would reveal the preferred dihedral angle and the energy barriers between different rotational conformers. Furthermore, simulations in an aqueous environment would show how water molecules arrange around the solute, particularly around the polar N-H group and the hydrophobic chloro-phenyl and indole moieties.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. mdpi.com After docking this compound into a target protein's active site, an MD simulation can be run to assess the stability of the binding pose. The simulation can reveal whether key hydrogen bonds and hydrophobic interactions are maintained over time, providing a more accurate and dynamic picture of the ligand-receptor complex than the static image from docking alone.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. imedpub.com These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADMET profiles, thereby saving time and resources. imedpub.comresearchgate.net Various software tools and web servers utilize quantitative structure-activity relationship (QSAR) models to make these predictions based on the molecule's 2D structure. japsonline.com

For this compound, a typical in silico ADMET analysis would predict a range of properties. These studies on indole derivatives often indicate good oral absorption and a lack of blood-brain barrier penetration. japsonline.com Toxicity predictions, such as the Ames test for mutagenicity and rodent carcinogenicity, are also critical components of the safety assessment. researchgate.netjapsonline.com

The table below presents a set of representative ADMET properties that would be predicted for a compound like this compound, based on typical results for substituted indole derivatives. mdpi.comresearchgate.netjapsonline.com

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | > 90% | High probability of being well-absorbed from the gut. |

| Aqueous Solubility (LogS) | -4.5 | Low solubility in water. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB and affect the central nervous system. japsonline.com |

| Plasma Protein Binding | > 95% | High affinity for binding to proteins like albumin in the blood. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 enzyme. japsonline.com |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Predicted to be safe from causing DNA mutations. |

| Hepatotoxicity | High Probability | Potential risk of liver toxicity, a common flag for indole derivatives. japsonline.com |

| Rat Oral LD50 | ~500 mg/kg | Indicates moderate acute toxicity if ingested orally. |

Computational Crystallography and Validation of Theoretical Models against Experimental Data

Computational crystallography bridges the gap between theoretical models and experimental results from X-ray diffraction. The process involves optimizing the geometry of a molecule using quantum mechanical methods, such as Density Functional Theory (DFT), and then comparing the calculated structural parameters (bond lengths, bond angles, dihedral angles) with those obtained from a high-resolution crystal structure. This validation is essential to confirm the accuracy and predictive power of the chosen computational model.

For a molecule like this compound, the first step would be to perform a full geometry optimization in the gas phase or using a solvent model. The resulting low-energy conformation's geometric parameters would then be systematically compared to experimental data. Crystal structures of closely related 2-phenyl-1H-indole derivatives show that the dihedral angle between the indole and phenyl rings is typically around 65°. nih.gov A reliable computational model should be able to reproduce this value accurately.

Significant discrepancies between the computed and experimental values can point to specific intermolecular forces in the crystal that are not accounted for in the gas-phase calculation, such as strong hydrogen bonds or crystal packing effects. By demonstrating a high degree of correlation between theoretical and experimental data, researchers can confidently use the validated computational model to predict other properties, such as vibrational frequencies or electronic transitions, that may be difficult to measure experimentally.

Pharmacological and Biological Investigations of 5 Chloro 2 Phenyl 1h Indole Derivatives

Antimicrobial and Antibacterial Activities

The unique structure of 5-chloro-indole derivatives has been leveraged to develop novel agents against various microbial pathogens. The presence of the chloro group on the indole (B1671886) ring, combined with substitutions at other positions, has been shown to influence the antimicrobial spectrum and potency.

Efficacy Against Bacterial Strains (e.g., P. aeruginosa, S. thermonitrificans, Mycobacterium tuberculosis)

Derivatives of 5-chloro-2-phenyl-1H-indole have been evaluated against several clinically relevant bacterial species.

Pseudomonas aeruginosa : Certain N-substituted derivatives of 5-chloro-2,3-diphenyl indole have been assessed for their antibacterial activity against fresh strains of Pseudomonas aeruginosa. researchgate.net Similarly, other studies have explored the efficacy of chloroindoles against P. aeruginosa, noting that these compounds can inhibit biofilm formation, a key virulence factor for this pathogen. frontiersin.orgnih.gov For instance, 5-chloroindole was found to inhibit biofilm formation in P. aeruginosa PAO1 by 78% at a concentration of 100 μg/ml. frontiersin.org Research into 3-(2-isocyanobenzyl)-1H-indole derivatives has also identified compounds that significantly inhibit quorum sensing, a communication system crucial for virulence in P. aeruginosa. nih.gov

Staphylococcus thermonitrificans : The reviewed scientific literature did not provide specific data regarding the efficacy of this compound derivatives against Staphylococcus thermonitrificans.

Mycobacterium tuberculosis : The indole scaffold is a key component in the development of new anti-tubercular agents. researchgate.net Specific derivatives of 5-chloro-3-phenyl-1H-indole have been synthesized and screened for their antituberculosis activity against Mycobacterium tuberculosis (H37Rv strain). researchgate.net Further research has validated that targeting the essential enzyme Polyketide synthase 13 (Pks13) in M. tuberculosis is a viable strategy, and N-phenylindole derivatives have been developed as potent inhibitors of this target. researchgate.net One study identified a Zn(II) complex of an indole derivative that showed promising anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| 5-chloroindole | P. aeruginosa PAO1 | Biofilm Inhibition | 78% inhibition at 100 µg/ml frontiersin.org |

| Zn(II) complex of indole derivative | M. tuberculosis | MIC | 3.125 µg/mL |

| N-phenylindole derivative (Compound 45) | M. tuberculosis H37Rv | MIC | 0.0625 µg/mL researchgate.net |

| N-phenylindole derivative (Compound 58) | M. tuberculosis H37Rv | MIC | 0.125 µg/mL researchgate.net |

Antifungal Properties

Investigations into 5-chloro-indole derivatives have revealed significant antifungal potential. A variety of synthesized compounds based on this scaffold have been screened against pathogenic fungi.

Notably, certain N-substituted indole derivatives demonstrate strong antifungal effects on Candida albicans, with activity equivalent to the widely used drug fluconazole. researchgate.net In one study, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were evaluated, and specific methyl- and allyl-substituted compounds were found to be active against S. aureus and C. albicans. nih.gov Other research has confirmed that 5-chloroindole exhibits antimicrobial activity against C. albicans, with a reported MIC of 100 μg/ml. frontiersin.org The inclusion of nitro and chloro groups in the aromatic rings of related thiazolidinone derivatives was found to enhance antibacterial activity, while hydroxy groups improved antifungal activity.

Anticancer and Antiproliferative Potentials

The indole nucleus is a privileged scaffold in the design of anticancer agents, and this compound derivatives have been a focal point of this research. nih.gov These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the modulation of key signaling pathways.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., A549, HeLa)

The cytotoxic effects of 5-chloro-indole derivatives have been tested against a panel of human cancer cell lines, with significant activity reported against lung and cervical cancer cells.

A549 (Human Lung Carcinoma) : Several studies have documented the antiproliferative effects of indole derivatives on A549 cells. Novel indolyl-chalcone derivatives have been shown to inhibit A549 lung cancer cell growth by inducing apoptosis and activating the Nrf-2/HO-1 pathway. In one study, a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives were synthesized, with compound 10b emerging as a highly potent agent against A549 cells, with an IC₅₀ value of 12.0 nM.

HeLa (Human Cervical Carcinoma) : The antiproliferative activity of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones was evaluated on HeLa cells, where it was found that alkyl-substituted derivatives were particularly effective in the mitosis phase of the cell cycle. nih.gov Other research on Hec1/Nek2 mitotic pathway inhibitors also utilized HeLa cells to demonstrate the cytostatic effects of these compounds.

Table 2: Antiproliferative Activity of Selected Indole Derivatives Against A549 and HeLa Cell Lines

| Compound/Derivative Class | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Indolyl-chalcone derivative 3d | A549 | Growth Inhibition | Effective anti-growth activity |

| Compound 10b | A549 | IC₅₀ | 12.0 nM |

| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | HeLa | Cell Cycle Effect | More effective in mitosis phase nih.gov |

| Hec1/Nek2 Pathway Inhibitor INH1 | HeLa | Effect | Cytostatic effect |

Modulation of Oncogenic Pathways (e.g., EGFR, BRAFV600E)

A key strategy in modern cancer therapy is the targeting of specific oncogenic signaling pathways that drive tumor growth. Derivatives of 5-chloro-indole have been specifically designed as potent inhibitors of the EGFR and BRAF pathways, which are frequently mutated in various cancers. nih.gov

A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways. nih.gov One derivative, the m-piperidinyl compound 3e , was found to be a potent EGFR inhibitor with an IC₅₀ value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib. nih.gov The same compound also exhibited the most potent activity against BRAFV600E within its series. nih.gov Another study reported on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potent inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov Compounds 5f and 5g from this series showed excellent inhibitory activity against EGFRT790M, with IC₅₀ values of 9.5 nM and 11.9 nM, respectively, comparable to the drug osimertinib. nih.gov

Table 3: Inhibitory Activity of 5-Chloro-Indole Derivatives on Oncogenic Kinases

| Compound/Derivative | Target Kinase | Activity Metric | Result |

|---|---|---|---|

| m-piperidinyl derivative 3e | EGFR | IC₅₀ | 68 nM nih.gov |

| Unsubstituted derivative 3a | BRAFV600E | IC₅₀ | 43 nM nih.gov |

| Compound 5f | EGFRT790M | IC₅₀ | 9.5 ± 2 nM nih.gov |

| Compound 5g | EGFRT790M | IC₅₀ | 11.9 ± 3 nM nih.gov |

Targeted Cancer Therapy Research

The development of 5-chloro-indole derivatives is a prime example of research into targeted cancer therapy. By designing molecules that selectively inhibit proteins crucial for cancer cell survival and proliferation, researchers aim to create more effective and less toxic treatments. The indole skeleton is present in many active substances and clinically used drugs, highlighting its importance. nih.gov

Research has focused on designing these derivatives as inhibitors of specific receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. The successful inhibition of EGFR and BRAFV600E pathways by 5-chloro-indole-2-carboxylates is a clear demonstration of targeted therapy research, aiming to overcome drug resistance associated with mutations like EGFRT790M. nih.gov These efforts underscore the potential of the this compound scaffold as a versatile platform for generating novel, targeted anticancer agents.

Anti-inflammatory Mechanisms

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are attributed to specific molecular mechanisms. These mechanisms primarily involve the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory signaling molecules.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme. This enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response. brieflands.comijpda.org Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. brieflands.com

Indole derivatives, particularly those with a 2-phenyl substitution, have shown significant potential as selective COX-2 inhibitors. Research into a series of 2-(4-(methylsulfonyl)phenyl)indole analogs demonstrated potent and selective COX-2 inhibitory activity. Notably, a derivative featuring a chlorobenzyl group, showed an IC50 value of 0.11 µM against COX-2, with a selectivity index of 107.63, indicating it is significantly more selective for COX-2 over COX-1. japsonline.com This high selectivity is attributed to the interaction of the methylsulfonyl phenyl moiety with the hydrophobic residue of the COX-2 active site. japsonline.com

Molecular docking studies have further elucidated the binding potential of indole derivatives to the COX-2 enzyme, highlighting strong in silico affinities and interactions with key hydrophobic and hydrophilic amino acid residues within the binding cavity. researchgate.net

Reduction of Inflammation Markers and in vivo Anti-inflammatory Activity

Beyond direct enzyme inhibition, this compound derivatives exert their anti-inflammatory effects by modulating the production of key inflammatory mediators. The transcription factor NF-κB is a critical regulator of inflammatory processes, controlling the expression of genes for pro-inflammatory cytokines and enzymes like COX-2. The parent compound, 2-phenylindole (B188600), has been shown to inhibit NF-κB with an IC50 value of 25.4 ± 2.1 μM and to reduce nitrite (B80452) production, an indicator of nitric oxide (NO) synthesis, with an IC50 of 38.1 ± 1.8 μM. rsc.org

This activity translates to the potent in vivo anti-inflammatory efficacy. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, 2-phenylindole derivatives have demonstrated a significant reduction in inflammation. Derivatives with high COX-2 inhibitory activity also showed substantial anti-inflammatory effects in this model, with one compound achieving 93.7% inhibition of inflammation after 6 hours. japsonline.com

The data below summarizes the inhibitory activities of various indole derivatives against key inflammation markers.

| Compound Class | Target | Activity |

| 2-(4-(Methylsulfonyl)phenyl)indole derivative (with chlorobenzyl) | COX-2 | IC50: 0.11 µM |

| 2-Phenylindole | NF-κB | IC50: 25.4 µM |

| 2-Phenylindole | Nitrite Production | IC50: 38.1 µM |

| 2-(4-(Methylsulfonyl)phenyl)indole derivative (with chlorobenzyl) | In vivo Paw Edema | 93.7% inhibition |

Antiviral Properties and Mechanism of Action

The indole scaffold is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses. nih.gov

Broad-Spectrum Antiviral Activity

Derivatives of the 2-phenylindole core structure have been evaluated for broad-spectrum antiviral activity. Studies on a series of indole-2-carboxylate derivatives revealed significant inhibitory effects against several viruses. For instance, one derivative displayed potent activity against Coxsackie B3 virus with an IC50 value of 7.18 µmol/L and a selectivity index (SI) of 17.1. nih.gov Another compound in the same series was effective against the Influenza A virus, showing an IC50 of 7.53 µmol/L and an SI of 12.1. nih.gov

Furthermore, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have demonstrated efficacy against the Hepatitis C virus (HCV). A specific analog exhibited potent anti-HCV properties against genotype 1b with an EC50 of 7.9 μM and against genotype 2a with an EC50 of 2.6 μM. nih.gov The activity of these compounds underscores the potential of the substituted 2-phenylindole scaffold in the discovery of broad-spectrum antiviral agents.

The following table presents the antiviral activity of selected indole derivatives against various viruses.

| Compound Class | Virus | Activity Metric | Value |

| Indole-2-carboxylate derivative | Coxsackie B3 | IC50 | 7.18 µM |

| Indole-2-carboxylate derivative | Influenza A | IC50 | 7.53 µM |

| 2-Phenyl-tetrahydro-1H-indole derivative | HCV (gt 1b) | EC50 | 7.9 µM |

| 2-Phenyl-tetrahydro-1H-indole derivative | HCV (gt 2a) | EC50 | 2.6 µM |

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

A key mechanism for the antiretroviral activity of certain indole derivatives is the inhibition of viral enzymes essential for replication. Specifically, derivatives of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org

NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. nih.gov This binding induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle. nih.govwikipedia.org Research has confirmed that 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a novel NNRTI of HIV-1. acs.org The design of such indolylarylsulfones has been shown to be effective against both wild-type and drug-resistant mutant strains of HIV-1 RT. nih.gov

Neuroprotective and Central Nervous System Activities

Recent investigations have revealed that derivatives of this compound possess significant neuroprotective activities, suggesting their potential as therapeutic agents for neurological disorders involving ischemic injury.

A specific derivative, a 5-chloro-N-phenyl-1H-indole-2-carboxamide, has been identified as a novel inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). nih.govmdpi.com PYGB is a key enzyme that catalyzes the breakdown of glycogen in the brain, and its dysregulation is implicated in the pathology of hypoxic-ischemic brain injury. mdpi.com This indole derivative was found to have high predicted permeability across the blood-brain barrier. nih.gov

In studies using a model of hypoxia/reoxygenation (H/R) injury in astrocytes, this compound demonstrated a protective effect by improving cell viability and reducing lactate (B86563) dehydrogenase (LDH) leakage, intracellular glucose content, and the levels of post-ischemic reactive oxygen species (ROS). nih.gov The mechanism of this neuroprotection was confirmed to be the targeting of PYGB. mdpi.com By inhibiting PYGB, the compound helps to improve cellular energy metabolism, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins following an ischemic event. nih.govmdpi.com This activity points to a potential therapeutic role for these compounds in conditions such as cerebral ischemia.

Inhibition of Cellular Necrosis and Associated Diseases

Necrosis, a form of cell death resulting from acute cellular injury, is a key pathological feature in many diseases, including ischemic events. Research into novel necrosis inhibitors has identified compounds capable of mitigating this process. For instance, a novel 7-amino-indole derivative, NecroX-7, has demonstrated a broad spectrum of applications against necrotic insults by scavenging mitochondrial reactive oxygen species (ROS), thereby blocking necrotic cell death nih.gov. While not a direct derivative of this compound, this highlights the potential of the broader indole scaffold in inhibiting necrosis. Studies on murine L929 fibrosarcoma cells have shown that tumor necrosis factor (TNF) induces necrosis through the excessive formation of reactive oxygen intermediates nih.gov. The involvement of caspases, a family of protease enzymes, in this process is complex; inhibition of caspases can, under certain conditions, increase the sensitivity of cells to TNF-mediated necrosis nih.gov. This suggests that therapeutic strategies targeting necrosis must be carefully designed to account for the intricate signaling pathways involved.

Role in Ischemic Brain Injury Models

Ischemic brain injury, a primary cause of death and disability, currently lacks effective treatments semanticscholar.orgmdpi.com. A significant focus of research has been on the role of brain glycogen metabolism in the pathology of hypoxic-ischemic brain injury semanticscholar.orgmdpi.comlongdom.org. A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, referred to as compound 1 in several studies, has been identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB) and has shown potential therapeutic effects in cerebral ischemia semanticscholar.orgmdpi.comlongdom.orgmdpi.comnih.gov.

In models of hypoxic-ischemic brain injury, this compound has been shown to alleviate hypoxia/reoxygenation (H/R) injury in astrocytes by improving cell viability and reducing the leakage rate of lactate dehydrogenase (LDH), intracellular glucose content, and post-ischemic ROS levels semanticscholar.orgmdpi.commdpi.com. Furthermore, it has been observed to improve cellular energy metabolism and inhibit apoptosis semanticscholar.orgmdpi.comnih.gov. In-vitro and in-vivo models of cerebral ischemia have demonstrated that interventions reducing excitotoxicity, oxidative stress, and inflammation can be neuroprotective nih.gov.

Brain-Type Glycogen Phosphorylase (PYGB) Inhibition

Brain-type glycogen phosphorylase (PYGB) is a key enzyme in the breakdown of brain glycogen and is considered a promising therapeutic target for ischemic brain injury semanticscholar.orglongdom.orgmdpi.comnih.govnih.gov. The 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative (compound 1) has been shown to be a potent inhibitor of PYGB, with an IC50 value of 90.27 nM semanticscholar.orgmdpi.com. This inhibitory activity is selective, with weaker inhibition of the liver (PYGL) and muscle (PYGM) isoforms of glycogen phosphorylase semanticscholar.org.

Studies have validated PYGB as the therapeutic target for this compound's protective effects in hypoxic-ischemic conditions mdpi.comnih.gov. When PYGB was knocked down in mouse astrocytes, the protective effects of the compound against H/R injury were significantly diminished mdpi.com. This confirmed that the compound exerts its neuroprotective effects by targeting PYGB, leading to improved mitochondrial aerobic energy metabolism and reduced anaerobic glycolysis mdpi.com. The role of PYGB extends beyond the brain, as it is also present in myocardial cells and is implicated in cardiovascular diseases and various cancers nih.gov.

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of this compound have also been extensively studied for their ability to modulate the function of G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets.

Cannabinoid Receptor (CB1) Allosteric Modulation and Selectivity

The cannabinoid receptor 1 (CB1) is a GPCR that plays a crucial role in various physiological processes. Allosteric modulators of the CB1 receptor, which bind to a site distinct from the primary (orthosteric) binding site, offer a novel approach for therapeutic intervention mdpi.com. The this compound scaffold has been a key structural basis for the development of CB1 allosteric modulators.

One such derivative, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), was one of the first synthetic small molecules identified as an allosteric modulator of the CB1 receptor nih.govnih.gov. These modulators can exhibit positive or negative cooperativity, meaning they can enhance or diminish the binding and/or efficacy of orthosteric ligands. For instance, certain indole-2-carboxamide derivatives have been shown to increase the binding of CB1 receptor agonists while acting as antagonists of receptor function nih.gov. This complex pharmacology highlights the potential for developing modulators with biased signaling, which could be therapeutically beneficial nih.gov.

Structure-Activity Relationship for Receptor Binding Affinity and Cooperativity

The chemical structure of this compound derivatives significantly influences their allosteric effects on the CB1 receptor. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the indole core and its side chains affect binding affinity and cooperativity.

For indole-2-carboxamides, modifications at the C3 position of the indole ring have been shown to significantly impact the allosteric properties of the ligand nih.gov. For example, the substitution of an ethyl group at C3 in ORG27569 is a key feature. Further studies have identified that an electron-withdrawing substituent, such as a chloro or fluoro group, at the C5 position of the indole ring is important for allostery nih.govnih.gov. Additionally, the nature of the substituent on the phenyl ring of the side chain influences both affinity and efficacy, with an N,N-dimethyl amino group showing improved allostery compared to a piperidinyl moiety nih.gov. These SAR studies have led to the identification of potent CB1 allosteric modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which exhibits a high binding cooperativity factor nih.gov.

| Compound | C3 Substituent | C5 Substituent | Phenyl Ring Substituent | Allosteric Effect on CB1 | Reference |

| ORG27569 | Ethyl | Chloro | Piperidin-1-yl | Positive Cooperativity with Agonists | nih.govnih.gov |

| 11j | Pentyl | Chloro | Dimethylamino | High Binding Cooperativity | nih.gov |

| 45 | Ethyl | Chloro | Diethylamino | Negative Allosteric Modulator | nih.gov |

Other Receptor Interactions (e.g., 5-HT2A, RXR, Vanilloid Receptor 1)